1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone
Description
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFDOPCWOTFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone can be synthesized through several methods:
Cyclization of Amidoximes: One common method involves the cyclization of O-acylamidoximes with carboxylic acids or their derivatives in the presence of organic bases.
One-Pot Synthesis: Another efficient route is the one-pot synthesis from amidoximes and aldehydes or carboxyl derivatives in aprotic solvents like DMSO, using inorganic bases.
Oxidative Cyclization: This method involves the oxidative cyclization of appropriate precursors, although it is less commonly used.
Industrial Production Methods:
Chemical Reactions Analysis
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms, depending on the reagents and conditions used.
Substitution: The phenyl and acetone groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the oxadiazole ring.
Reduction Products: Reduced forms of the acetone moiety.
Substitution Products: Substituted phenyl or acetone derivatives.
Scientific Research Applications
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone
Comparative Analysis
Physicochemical Properties
- Melting Points : Derivatives with extended aromatic systems (e.g., biphenyl-amine in ) exhibit higher melting points (151–205°C) due to increased rigidity , whereas the parent acetone derivative lacks reported melting data.
- Solubility : Trifluoroacetate salts (e.g., ) show improved aqueous solubility compared to neutral oxadiazoles, critical for bioavailability in drug design .
Biological Activity
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula . The oxadiazole ring is known for its diverse biological activities, making derivatives of this structure promising candidates for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) highlighted that compounds with bulky aryl groups showed enhanced activity against cancer cells. Specifically, compounds derived from this compound demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HePG-2 and MCF-7 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HePG-2 | 35.58 |
| This compound | MCF-7 | 30.12 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. A study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro. This property may be attributed to the compound's ability to modulate signaling pathways involved in inflammation .
Case Studies
A notable case study evaluated the efficacy of a series of oxadiazole derivatives in treating inflammatory conditions. The results indicated that compounds similar to this compound reduced inflammation markers significantly in animal models .
Study Design
The study involved administering varying doses of the compound to induced inflammation models in rats. The outcomes were measured using histological analysis and cytokine assays.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone?
- Methodological Answer : The compound is synthesized via condensation reactions. A representative method involves reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in the presence of cesium carbonate in DMF at room temperature for 16–18 hours. Post-reaction, the solvent is removed under reduced pressure, and the product is purified via ethyl acetate extraction and column chromatography. Yields typically range from 60–75% depending on substituent reactivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 2.3 ppm (acetone CH3) and δ 6.5–8.5 ppm (aromatic protons) confirm the oxadiazole and phenyl moieties.
- IR Spectroscopy : Absorbance bands near 1670 cm⁻¹ (C=O stretching) and 1550 cm⁻¹ (C=N of oxadiazole) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula, while fragmentation patterns confirm structural integrity .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Use fume hoods and nitrile gloves to avoid dermal exposure.
- Store in airtight containers at room temperature, away from strong oxidizers.
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yields?
- Methodological Answer :
- Catalyst Screening : Compare Cs₂CO₃ (higher basicity) vs. K₂CO₃ (cost-effective) to improve cyclization efficiency.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.
- Design of Experiments (DoE) : Apply factorial design to statistically identify optimal temperature (e.g., 80°C vs. RT) and stoichiometric ratios .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., known kinase inhibitors) to confirm assay reliability.
- Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity.
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity discrepancies against target proteins .
Q. What computational strategies elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., oxadiazole ring’s electrophilic character).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) to predict binding stability.
- QSAR Modeling : Use substituent descriptors (Hammett constants) to correlate structural modifications (e.g., electron-withdrawing groups) with bioactivity .
Q. What mechanistic insights explain cyclization steps during synthesis?
- Methodological Answer :
- Intermediate Trapping : Use LC-MS to isolate and characterize transient intermediates (e.g., hydroxylamine adducts).
- Kinetic Studies : Monitor reaction progress via in situ IR to determine rate-limiting steps (e.g., nucleophilic attack vs. ring closure).
- Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen migration during oxadiazole formation .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
